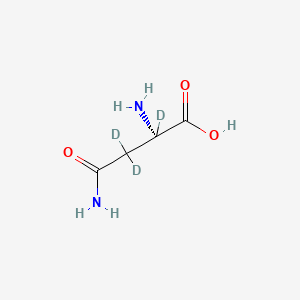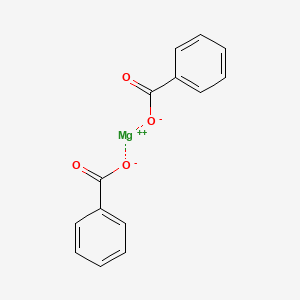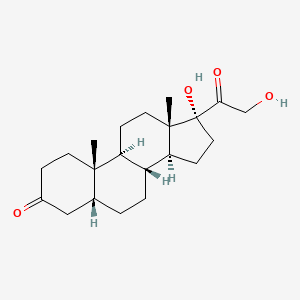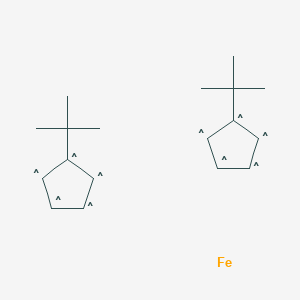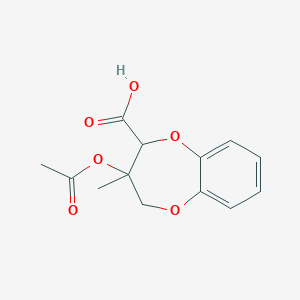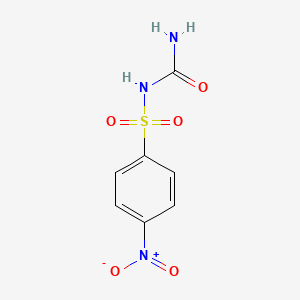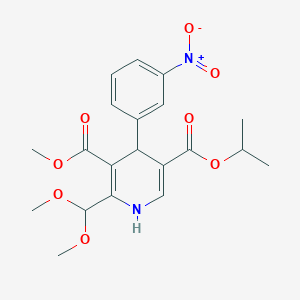
10H-Phenothiazine-10-propyl 10-Methanethiosulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(3-Methylsulfonylsulfanylpropyl)phenothiazine is a derivative of phenothiazine, a compound known for its diverse applications in medicine and industry. Phenothiazine derivatives have been extensively studied for their pharmacological properties, including antipsychotic, antiemetic, and antimicrobial activities . The addition of a 3-methylsulfonylsulfanylpropyl group to the phenothiazine core enhances its chemical and biological properties, making it a compound of significant interest in scientific research.
准备方法
The synthesis of 10-(3-Methylsulfonylsulfanylpropyl)phenothiazine typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine and 3-methylsulfonylsulfanylpropyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: Phenothiazine is dissolved in an appropriate solvent like dichloromethane, and 3-methylsulfonylsulfanylpropyl chloride is added dropwise. The mixture is stirred at room temperature for several hours.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
10-(3-Methylsulfonylsulfanylpropyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert sulfoxides back to sulfides using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenothiazine core, particularly at the nitrogen and sulfur atoms. Halogenation and nitration are common substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, often using palladium-catalyzed cross-coupling reactions.
科学研究应用
10-(3-Methylsulfonylsulfanylpropyl)phenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in various organic reactions.
Biology: The compound’s ability to interact with biological membranes makes it useful in studying membrane dynamics and protein-lipid interactions.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential antipsychotic, antiemetic, and antimicrobial properties.
作用机制
The mechanism of action of 10-(3-Methylsulfonylsulfanylpropyl)phenothiazine involves its interaction with various molecular targets:
Dopamine Receptors: It acts as an antagonist at dopamine receptors, which is crucial for its antipsychotic effects.
Serotonin Receptors: The compound also interacts with serotonin receptors, contributing to its antiemetic properties.
Membrane Proteins: Its ability to integrate into lipid membranes affects membrane fluidity and protein function, which is important for its antimicrobial activity.
相似化合物的比较
10-(3-Methylsulfonylsulfanylpropyl)phenothiazine can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties, chlorpromazine is widely used in psychiatry.
Promethazine: This compound is primarily used for its antiemetic and antihistamine effects.
Trifluoperazine: Another antipsychotic agent, trifluoperazine, is used to treat schizophrenia and other psychotic disorders.
The unique 3-methylsulfonylsulfanylpropyl group in 10-(3-Methylsulfonylsulfanylpropyl)phenothiazine enhances its chemical stability and biological activity, making it distinct from other phenothiazine derivatives.
属性
分子式 |
C16H17NO2S3 |
|---|---|
分子量 |
351.5 g/mol |
IUPAC 名称 |
10-(3-methylsulfonylsulfanylpropyl)phenothiazine |
InChI |
InChI=1S/C16H17NO2S3/c1-22(18,19)20-12-6-11-17-13-7-2-4-9-15(13)21-16-10-5-3-8-14(16)17/h2-5,7-10H,6,11-12H2,1H3 |
InChI 键 |
HBCBCCIIPIXXHX-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)SCCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


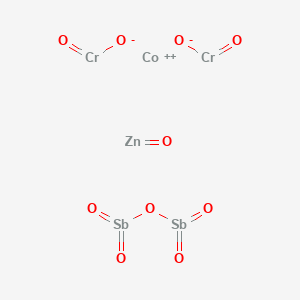
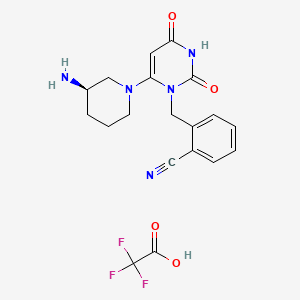
![Anthra[2,3-b]carbazole](/img/structure/B13829115.png)
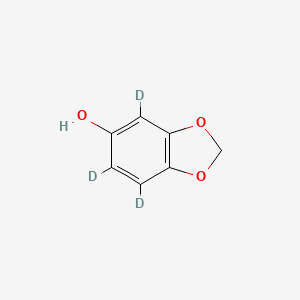
![trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate](/img/structure/B13829128.png)
